2-(6-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The synthesis of imidazole derivatives has been carried out in classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid . The imidazole ring shows excellent solubility in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 ° C, and 267.8 ° C respectively . It possesses intramolecular hydrogen bonding .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds related to benzimidazole and imidazolyl derivatives, including those similar in structure to 2-(6-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide, involves complex chemical reactions aiming to explore their potential biological activities. For instance, novel synthesis routes have been developed for creating benzimidazole derivatives with potential antioxidant properties for local base oil, highlighting the versatility of these chemical frameworks in various applications (Basta et al., 2017).
Biological Activities
The synthesized compounds, closely related to the structure , have shown significant biological activities. For example, derivatives have been evaluated for their anthelmintic activity, showcasing the potential of these compounds in combating parasitic worms (P. S. Kumar & J. Sahoo, 2014). Additionally, the exploration of benzimidazole derivatives as antioxidants for base stock oil indicates the broad spectrum of research interest in these compounds' chemical and biological properties (Basta et al., 2017).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potentials of benzimidazole and imidazolyl compounds have been a significant focus. Studies have synthesized various derivatives to evaluate their antimicrobial activity against different pathogens, showing promise as novel therapeutic agents (Daraji et al., 2021). Similarly, the antitumor activity of these compounds has been investigated, revealing considerable activity against certain cancer cell lines, thereby indicating their potential in cancer therapy (Yurttaş et al., 2015).
Mechanism of Action
Future Directions
Given the wide range of biological activities exhibited by imidazole derivatives, there is considerable interest in developing new drugs based on this structure . Future research will likely continue to explore the synthesis of new imidazole derivatives and their potential applications in medicine .
Properties
IUPAC Name |
2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-11-12(2)25-15-16(22(3)19(28)24(17(15)27)10-14(20)26)21-18(25)23(11)9-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H2,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSYWZBNGCSWBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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